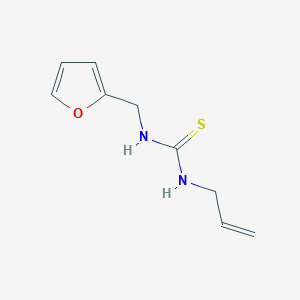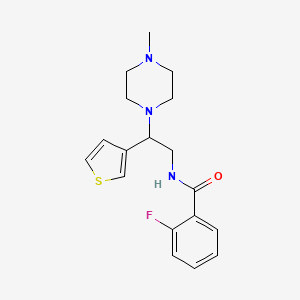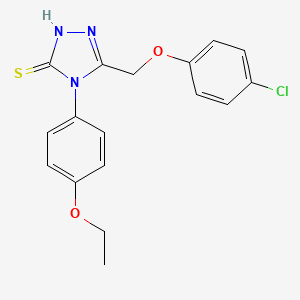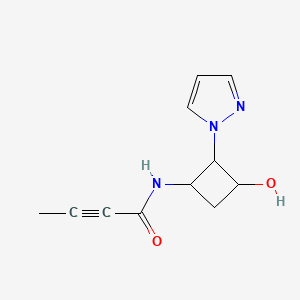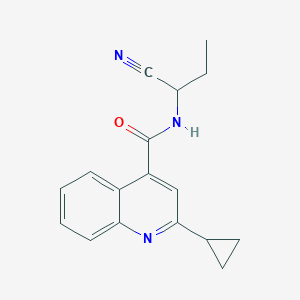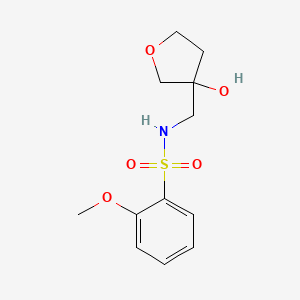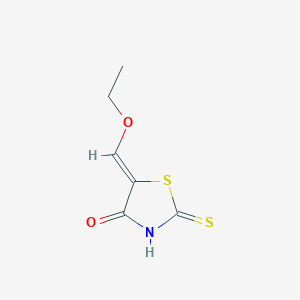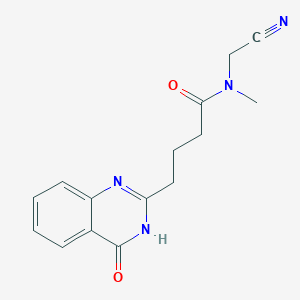
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water, which is an eco-friendly and efficient approach . The reaction conditions are mild, and the use of water as a solvent makes the process environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
化学反应分析
Types of Reactions
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the quinazolinone core, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design.
科学研究应用
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and molecular interactions.
Industry: The compound’s versatility allows for its use in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation . By inhibiting HDAC6, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
相似化合物的比较
Similar Compounds
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Quinazolin-4-one/3-cyanopyridin-2-one hybrids: These hybrids have dual inhibitory actions on EGFR and BRAF V600E, making them potent anticancer agents.
Uniqueness
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide stands out due to its specific structural features, such as the cyanomethyl and butanamide groups, which may confer unique biological activities and pharmacokinetic properties. Its ability to inhibit HDAC6 selectively also distinguishes it from other quinazolinone derivatives.
属性
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(10-9-16)14(20)8-4-7-13-17-12-6-3-2-5-11(12)15(21)18-13/h2-3,5-6H,4,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDUWOVCNNBNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

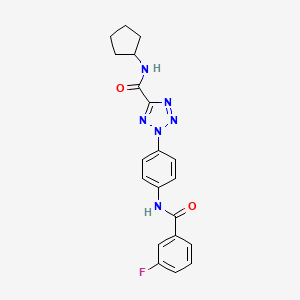

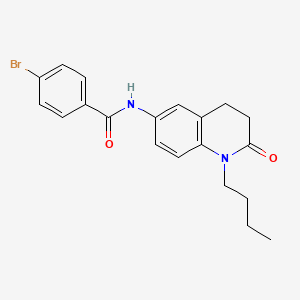
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391173.png)
